

C646: A Technical Guide to its Role and Application in Histone Acetylation Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C646

Cat. No.: B7789139

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding C646

C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferase (HAT) activity of p300 and its paralog, CREB-binding protein (CBP).[1] It functions as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA binding pocket of p300.[1] Its selectivity for p300/CBP over other HATs, such as PCAF, GCN5, and MOZ, has established **C646** as a critical chemical probe for elucidating the specific roles of p300/CBP in gene regulation, cell signaling, and disease pathogenesis.[1] This guide provides an in-depth overview of **C646**, its mechanism, quantitative data on its activity, detailed experimental protocols for its use, and its impact on key cellular signaling pathways.

Chemical Properties of **C646**:

- Molecular Formula: $C_{24}H_{19}N_3O_6$ [2]
- Molecular Weight: 445.42 g/mol [1][3]
- CAS Number: 328968-36-1[1]
- Solubility: Soluble in DMSO.[1][4]

Quantitative Data on C646 Activity

The efficacy and selectivity of **C646** have been quantified across various biochemical and cellular assays. The following tables summarize key data points for easy reference and comparison.

Table 1: Inhibitory Potency and Selectivity of **C646**

Target Enzyme	Inhibition Constant (Ki)	IC ₅₀	Notes
p300	400 nM[3][4][5][6][7]	1.6 μM[4][8]	Competitive inhibition versus Acetyl-CoA in cell-free assays.

| PCAF, GCN5, Rtt109, Sas, MOZ | Not specified | >100 μM (estimated) | Elicits less than 10% inhibition against these HATs.[1] |

Table 2: Antiproliferative Activity of **C646** in Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (Cell Viability)	Treatment Duration
Kasumi-1, SKNO-1	Acute Myeloid Leukemia (AML), AML1-ETO-positive	~10-20 μM	24-72 hours[9]
PSN1, MIAPaCa2	Pancreatic Cancer	~30-40 μM	72 hours[10][11]
Various Gastric Cancer Lines	Gastric Cancer	~10-20 μM	24-72 hours[12][13]
Prostate Cancer Lines	Prostate Cancer	~20 μM	Not specified[3][14]

| Melanoma & NSCLC Lines | Melanoma, Non-Small Cell Lung Cancer | ~10 μM | Not specified[1] |

Table 3: Cellular Effects of **C646** on Histone Acetylation

Cell Line	C646 Concentration	Effect on Histone Marks	Notes
C3H 10T1/2 (Mouse Fibroblasts)	25 μ M	Reduction in global H3 and H4 acetylation.[3]	Abrogates TSA-induced hyperacetylation. [3]
PSN1, MIAPaCa2 (Pancreatic)	10-50 μ M	Dose-dependent decrease in H3K9ac, H3K18ac, H3K27ac. [10]	
Gastric Cancer Cell Lines	10 μ M	Significant reduction in acetylated Histone H3 (Ac-H3).[12][13]	

| RAW264.7 (Murine Macrophages) | 7-30 μ M | Counterintuitive slight increase in H3 acetylation.[5][7] | At concentrations \geq 7 μ M, **C646** also inhibits HDACs.[5][7] |

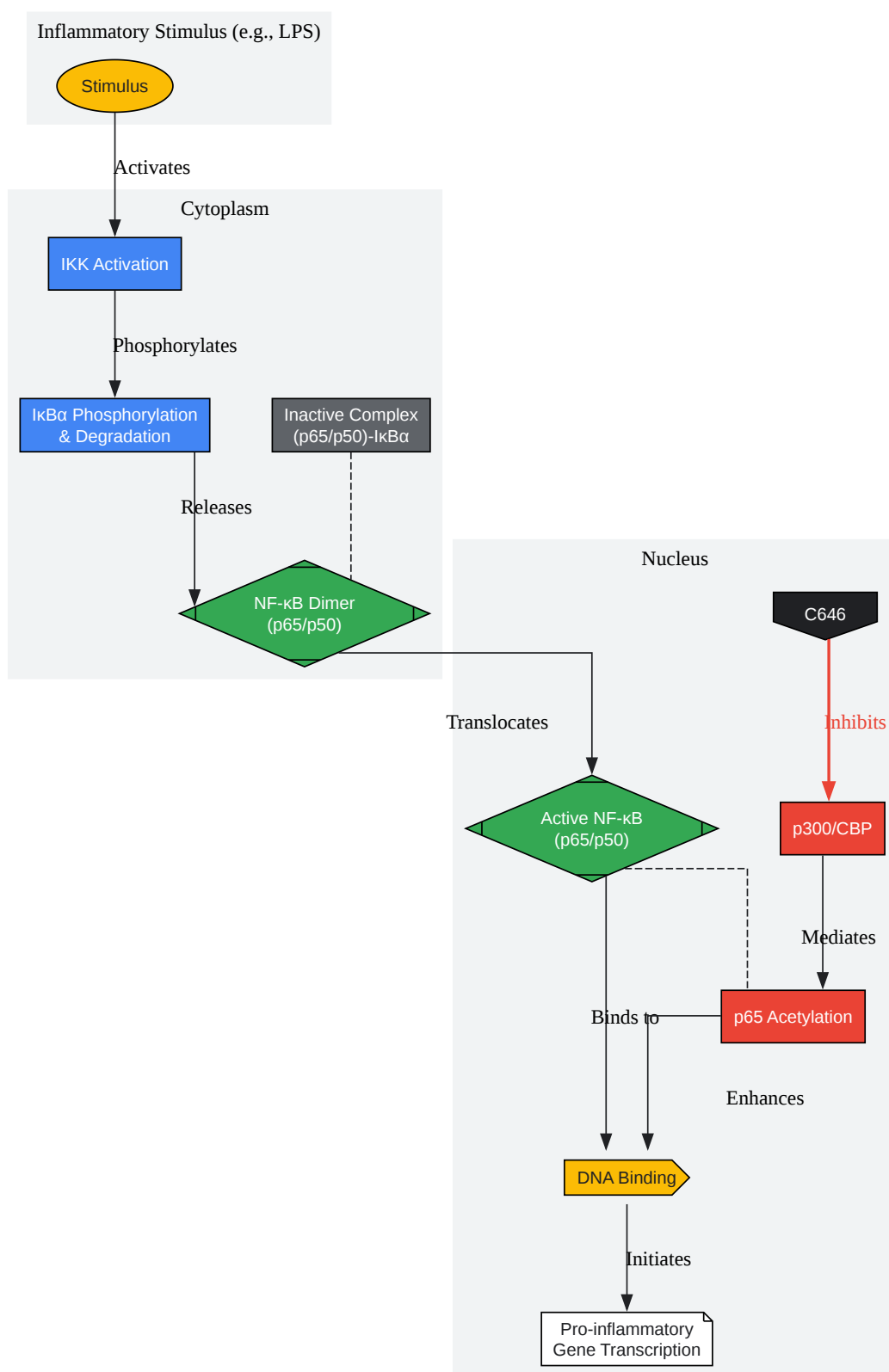
Signaling Pathways Modulated by C646

p300/CBP are crucial co-activators for a multitude of transcription factors, integrating various signaling pathways to control gene expression. By inhibiting p300/CBP, **C646** can significantly alter these pathways, which is particularly relevant in cancer and inflammation research.

Key Affected Pathways:

- **NF- κ B Pathway:** p300 acetylates the p65 subunit of NF- κ B, enhancing its transcriptional activity.[15] **C646** treatment can inhibit this process, leading to the downregulation of pro-inflammatory and survival genes.[5][15] This makes **C646** a valuable tool for studying inflammatory diseases and cancers with constitutive NF- κ B activation.[5][7]
- **p53 Pathway:** Acetylation of p53 by p300/CBP is critical for its stability and activation as a tumor suppressor. The effect of **C646** on this pathway can be context-dependent, but it has been shown to augment p53 protein levels in some cancer cells.[6]

- Androgen Receptor (AR) Signaling: In prostate cancer, p300/CBP are co-activators for the AR.[15] **C646** treatment has been shown to interfere with AR function and induce apoptosis in both androgen-sensitive and castration-resistant prostate cancer cells.[3][15]
- Hypoxia-Inducible Factor (HIF-1 α) Pathway: p300/CBP are required for the transcriptional activity of HIF-1 α , a key regulator of the cellular response to hypoxia, which is often implicated in tumor progression.[16]



[Click to download full resolution via product page](#)

Caption: C646 inhibits p300/CBP-mediated acetylation of NF-κB.

Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of **C646**. Concentrations and incubation times should be optimized for specific cell types and experimental goals.

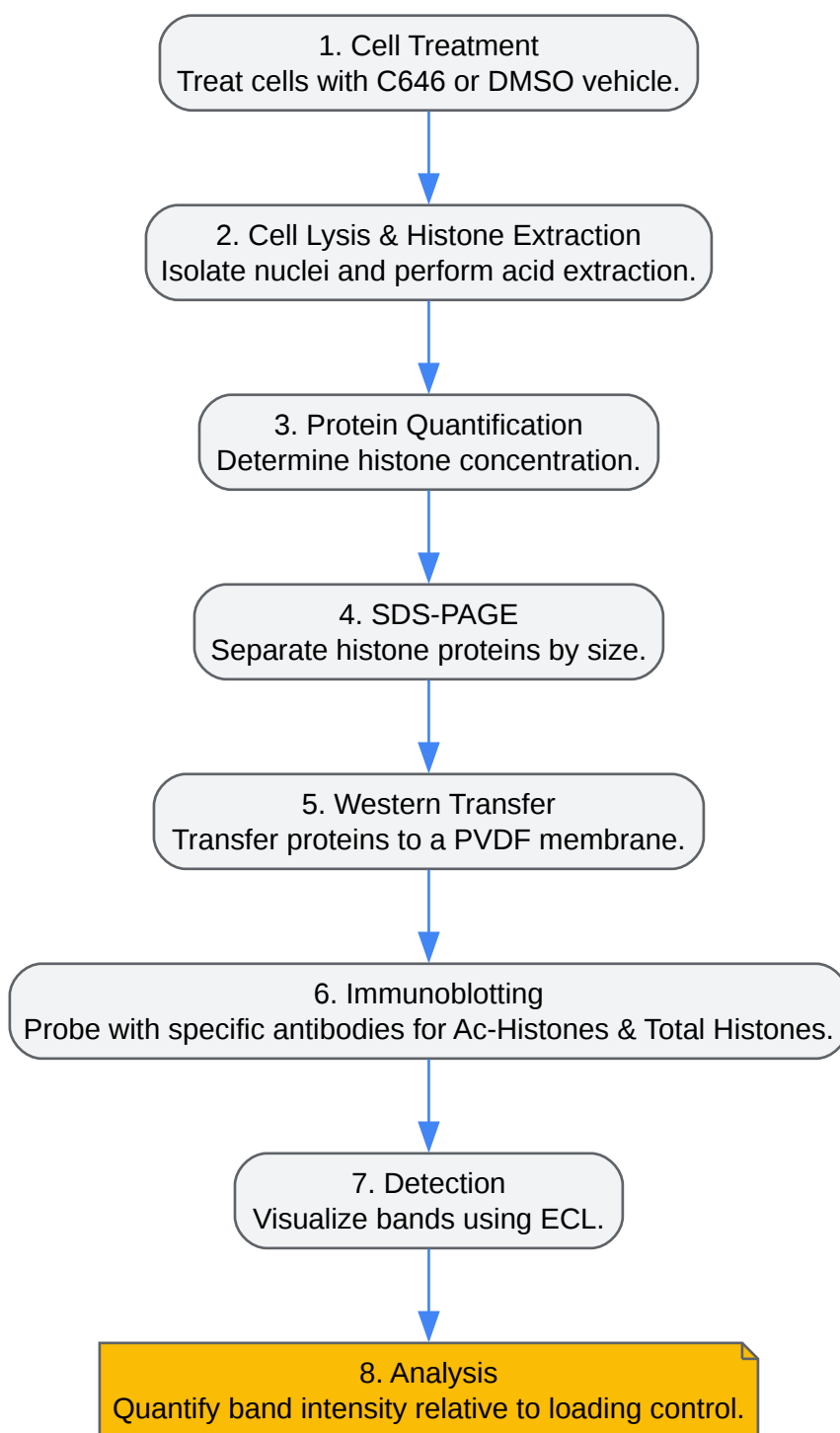
Western Blotting for Histone Acetylation Changes

This protocol is used to assess global changes in histone acetylation levels following **C646** treatment.

Methodology:

- **Cell Culture and Treatment:** Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of **C646** (e.g., 10-50 μ M) or DMSO (vehicle control) for a specified duration (e.g., 6, 24, or 48 hours).[\[11\]](#)[\[13\]](#)
- **Histone Extraction:**
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in a Triton-based buffer (e.g., 0.5% Triton X-100 in PBS with protease inhibitors) on ice for 10 minutes to release nuclei.[\[17\]](#)
 - Centrifuge to pellet the nuclei (e.g., 1,000 x g for 10 min at 4°C).[\[17\]](#)
 - Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble proteins (histones).[\[17\]](#)
 - Centrifuge at high speed to pellet debris and collect the supernatant containing histones.
- **Protein Quantification:** Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
- **SDS-PAGE and Transfer:**
 - Mix 15-20 μ g of histone extract with 5x SDS loading buffer and denature at 96°C for 10 minutes.[\[18\]](#)

- Load samples onto a 15% SDS-polyacrylamide gel and run at 100 V until adequate separation is achieved.[\[18\]](#)[\[19\]](#)
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) or total histone H3 (as a loading control) overnight at 4°C.[\[13\]](#)
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.



[Click to download full resolution via product page](#)

Caption: Workflow for Western Blot analysis of histone acetylation.

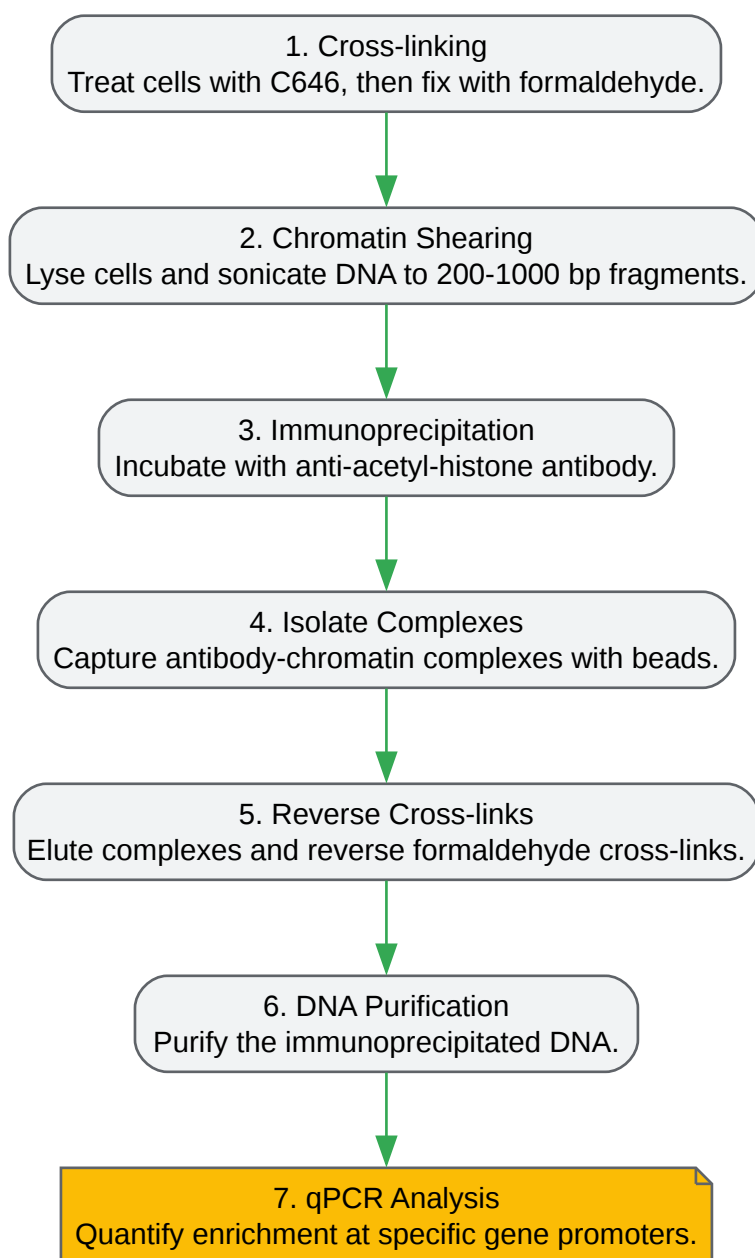
Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if **C646** treatment alters histone acetylation at specific genomic loci, such as gene promoters.

Methodology:

- Cell Treatment and Cross-linking:
 - Treat $\sim 1-5 \times 10^7$ cells with **C646** (e.g., 40 μ M for 48 hours) or DMSO.[\[11\]](#)
 - Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[\[17\]](#)
 - Quench the reaction by adding glycine to a final concentration of 0.125 M.[\[17\]](#)
- Cell Lysis and Chromatin Shearing:
 - Harvest cells, wash with cold PBS, and lyse to release nuclei.[\[17\]](#)
 - Resuspend nuclei in a shearing buffer (e.g., containing SDS) and sonicate the chromatin to an average fragment size of 200-1000 bp.[\[11\]](#)[\[20\]](#) Verify fragment size on an agarose gel.
- Immunoprecipitation (IP):
 - Pre-clear the chromatin lysate with Protein A/G beads.
 - Save a small aliquot of the lysate as the "Input" control.
 - Incubate the remaining lysate overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-H3K27ac) or a negative control IgG.[\[11\]](#)
 - Add Protein A/G beads to capture the antibody-protein-DNA complexes.
- Washes and Elution:
 - Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

- Elute the chromatin complexes from the beads.
- Reverse Cross-links and DNA Purification:
 - Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
- Analysis:
 - Use quantitative PCR (qPCR) with primers specific to the promoter region of a target gene to quantify the enrichment of acetylated histones.[\[11\]](#) Normalize the IP signal to the input control.



[Click to download full resolution via product page](#)

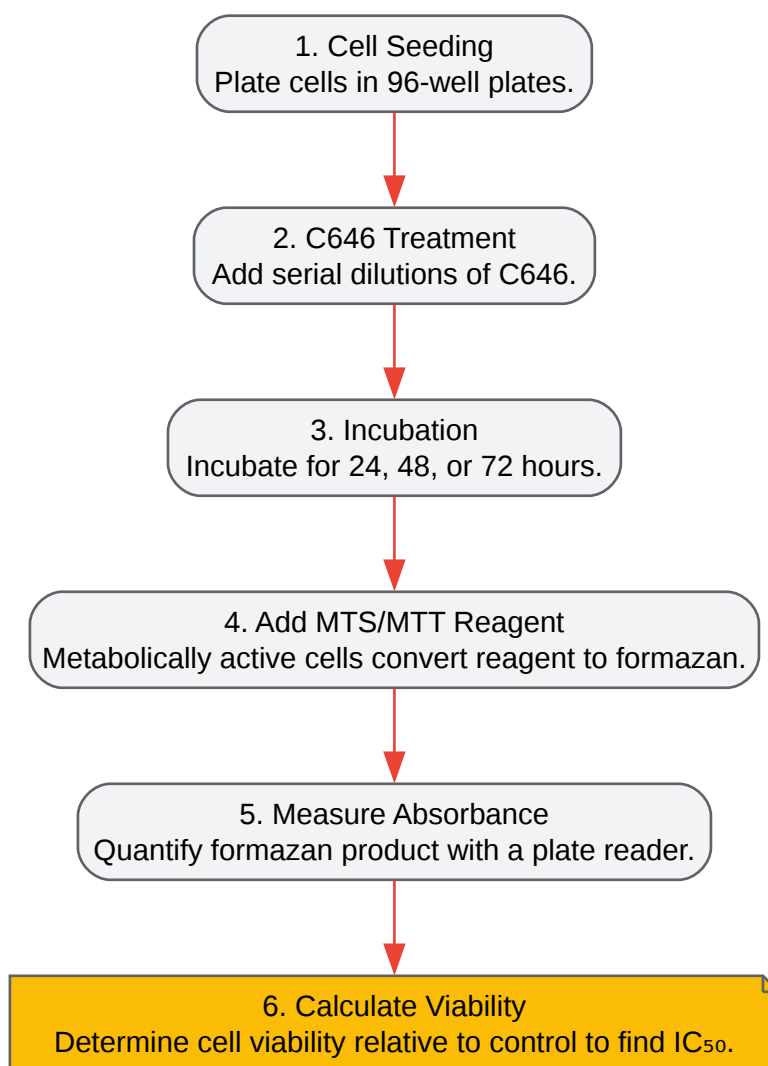
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Cell Viability Assay (MTS/MTT)

This assay measures the effect of **C646** on cell proliferation and metabolic activity.

Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-8,000 cells per well and allow them to attach overnight.[10][21]
- **C646** Treatment: Add various concentrations of **C646** (e.g., 10-50 μ M) to the wells.[10] Include a vehicle-only (DMSO) control.
- Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C.[10][22]
- Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C. [21][22] Viable cells with active metabolism will convert the reagent into a colored formazan product.
- Absorbance Measurement: If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[22] Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[21][22]
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing cell viability after **C646** treatment.

Considerations for Use

- **Selectivity:** While **C646** is highly selective for p300/CBP over other HATs, researchers should be aware of potential off-target effects.^[1] Notably, at concentrations of 7 μ M and higher, **C646** has been reported to inhibit histone deacetylases (HDACs), which could lead to complex or counterintuitive results, such as an increase in histone acetylation in some contexts.^{[5][7]}
- **Applications:** **C646** is extensively used as a pharmacological probe to study the biological functions of p300/CBP.^[3] Its ability to induce cell cycle arrest, apoptosis, and autophagy has

made it a valuable tool in cancer research, with demonstrated anti-tumor effects in models of leukemia, pancreatic cancer, gastric cancer, and prostate cancer.[3][9][11][12] It is also being explored for its anti-inflammatory properties.[5][23]

Conclusion

C646 is an indispensable tool for the specific inhibition of p300/CBP histone acetyltransferases. Its well-characterized mechanism of action and defined potency allow researchers to dissect the precise roles of these enzymes in health and disease. By employing the standardized protocols and understanding the quantitative data presented in this guide, scientists and drug development professionals can effectively leverage **C646** to investigate the complex interplay of histone acetylation in cellular signaling and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Histone Acetyltransferase p300 Inhibitor, C646 [sigmaaldrich.com]
- 2. C646 | C24H19N3O6 | CID 1285940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A Histone Acetyltransferase p300 Inhibitor C646 Induces Cell Cycle Arrest and Apoptosis Selectively in AML1-ETO-Positive AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone acetyltransferase p300/CBP inhibitor C646 blocks the survival and invasion pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. C646 | histone acetyltransferase p300 inhibitor | TargetMol [targetmol.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone western blot protocol | Abcam [abcam.com]
- 20. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thno.org [thno.org]
- 22. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [C646: A Technical Guide to its Role and Application in Histone Acetylation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7789139#role-of-c646-in-histone-acetylation-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com